molecular formula C10H6Cl8 B165923 Chlordane CAS No. 57-74-9

Chlordane

Cat. No.: B165923
CAS No.: 57-74-9
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-YQELWRJZSA-N
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Description

Chlordane, also known as octachlorohexahydromethanoindene, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. This compound was extensively used in agriculture and for termite treatment in buildings until it was banned in many countries due to its environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

Chlordane, an organochlorine compound, was primarily used as a pesticide . It was used extensively in agriculture and for termite treatment in buildings . The primary targets of this compound are various types of insects, including termites .

Mode of Action

It is known to be a broad-spectrum contact insecticide . This means it kills insects upon direct contact. It is also classified as an endocrine-disrupting chemical , which means it may interfere with hormone biosynthesis, metabolism, or action, resulting in an unbalanced hormonal function.

Biochemical Pathways

As an endocrine disruptor, it can potentially interfere with various hormonal pathways

Pharmacokinetics

This compound is known to persist in the environment and in humans/animals, readily accumulating in lipids (fats) of humans and animals . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . A breakdown product of this compound, the metabolite oxythis compound, accumulates in blood and adipose tissue with age .

Result of Action

Exposure to this compound has been linked to various health effects. It mainly affects the nervous system and liver in people and animals . Symptoms such as headaches, irritability, confusion, dizziness, and tremors have been reported in people exposed to high concentrations of this compound . It has also been linked to cancers, diabetes, and neurological disorders .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. It attaches strongly to sediment and particles in the water column . This compound’s persistence in the environment and its potential to bioaccumulate make it a long-lasting pollutant . Its action can also be influenced by the specific conditions of its application, such as soil type and climate .

Biochemical Analysis

Biochemical Properties

Chlordane interacts with various enzymes, proteins, and other biomolecules. The principal method for its qualitative and quantitative determination is gas-liquid chromatography with electron capture detection .

Cellular Effects

This compound has been linked to cancers, diabetes, and neurological disorders . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been linked to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chlordane is synthesized by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene compound. The industrial production of this compound involves the chlorination of chlordene in the presence of a catalyst, typically ferric chloride, at elevated temperatures. The reaction yields a mixture of cis- and trans-chlordane isomers, along with other related compounds .

Chemical Reactions Analysis

Chlordane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including oxythis compound.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Chlordane has been used in various scientific research applications, including:

Comparison with Similar Compounds

Chlordane belongs to the class of cyclodiene insecticides, which also includes compounds like heptachlor, aldrin, dieldrin, and endrin. These compounds share similar chemical structures and modes of action but differ in their environmental persistence and toxicity. This compound is unique in its high stability and long-lasting effects, making it particularly effective as a pesticide but also more hazardous in terms of environmental and health impacts .

Similar Compounds

  • Heptachlor
  • Aldrin
  • Dieldrin
  • Endrin

This compound’s persistence and bioaccumulation potential make it a significant environmental pollutant, leading to its ban in many countries .

Properties

CAS No.

57-74-9

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

IUPAC Name

(1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1

InChI Key

BIWJNBZANLAXMG-YQELWRJZSA-N

impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.

SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

175 °C @ 1 mm Hg
at 0.27kPa: 175 °C
decomposes
Decomposes

Color/Form

Viscous, amber-colored liquid
Colorless, viscous liquid
White crystals

density

1.59-1.63 @ 25 °C
Relative density (water = 1): 1.59 - 1.63
1.56
(77 °F): 1.6

flash_point

Solution: 225 °F (open cup), 132 °F (closed cup)

melting_point

Melting point: 106-107 °C cis-isomer;  104-105 °C trans-isomer
217-228 °F

Key on ui other cas no.

57-74-9

physical_description

Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide];  [NIOSH]
Solid;  [Cerilliant MSDS]
White odorless crystals;  [Sigma-Aldrich MSDS]
TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID.
Amber-colored, viscous liquid with a pungent, chlorine-like odor.
Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Dehydrohalogenates in presence of alkali

solubility

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

Synonyms

Octachloro-hexahydro-methano-1H-indene

vapor_density

14: (air= 1 at boiling point of chlordane)
14

vapor_pressure

0.00001 [mmHg]
0.000036 [mmHg]
0.0000503 [mmHg]
9.75X10-6 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 0.0013
0.00001 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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